3-Methoxy-4-(pivaloyloxy)benzoic acid
Description
Properties
CAS No. |
122665-61-6 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyloxy)-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)12(16)18-9-6-5-8(11(14)15)7-10(9)17-4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
CYMGBFZOQMAKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 4 Pivaloyloxy Benzoic Acid
Esterification Strategies for the Hydroxyl Precursor
The most direct approach to 3-Methoxy-4-(pivaloyloxy)benzoic acid involves the esterification of the phenolic hydroxyl group of a suitable precursor, namely 3-methoxy-4-hydroxybenzoic acid, which is also known as vanillic acid.
Direct Esterification of 3-Methoxy-4-hydroxybenzoic Acid with Pivalic Acid or Derivatives
The direct acylation of the hydroxyl group of 3-methoxy-4-hydroxybenzoic acid with a pivaloyl source is a primary method for the synthesis of the target compound. This transformation can be effectively carried out using pivaloyl chloride or pivalic anhydride (B1165640) in the presence of a base. The base is crucial for deprotonating the phenolic hydroxyl group, thereby increasing its nucleophilicity, and also to neutralize the acidic byproduct of the reaction (e.g., HCl if pivaloyl chloride is used).
Commonly used bases for this type of acylation include pyridine (B92270), triethylamine, or other non-nucleophilic tertiary amines. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM), chloroform (B151607), or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature. The use of pivaloyl chloride is often preferred due to its higher reactivity compared to pivalic anhydride. A general procedure involves dissolving 3-methoxy-4-hydroxybenzoic acid and the base in a suitable solvent, followed by the slow addition of pivaloyl chloride at a reduced temperature to control the exothermic reaction. orgsyn.orgresearchgate.net
| Reagent | Role | Typical Solvents | Common Bases |
| 3-Methoxy-4-hydroxybenzoic acid | Starting material | Dichloromethane, THF | Pyridine, Triethylamine |
| Pivaloyl chloride | Acylating agent | ||
| Pivalic anhydride | Acylating agent |
This table summarizes the key components in the direct esterification of 3-methoxy-4-hydroxybenzoic acid.
Transesterification Approaches to Introduce Pivaloyloxy Moiety
Transesterification represents an alternative method for introducing the pivaloyloxy group. This process involves the exchange of the alkyl or aryl group of an existing ester with the 3-methoxy-4-hydroxybenzoic acid moiety. For instance, a simple pivalate (B1233124) ester, such as methyl pivalate or ethyl pivalate, could be reacted with 3-methoxy-4-hydroxybenzoic acid in the presence of a catalyst.
Transesterification reactions can be catalyzed by either acids or bases. google.com In a base-catalyzed mechanism, a strong base is used to deprotonate the hydroxyl group of the benzoic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the pivalate ester. Acid catalysis, on the other hand, involves the protonation of the carbonyl oxygen of the pivalate ester, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the benzoic acid. To drive the equilibrium towards the desired product, the alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed from the reaction mixture, often by distillation.
Functionalization of the Benzoic Acid Core
This approach involves the construction of the desired substitution pattern on a simpler benzoic acid derivative through sequential functionalization reactions.
Regioselective Introduction of Methoxy (B1213986) and Pivaloyloxy Groups onto Aromatic Rings
Synthesizing the target molecule from a simpler benzoic acid would require the regioselective introduction of a hydroxyl group (or a precursor) and a methoxy group at positions 4 and 3, respectively. For example, starting with 4-hydroxybenzoic acid, a methoxy group would need to be introduced at the C-3 position. This can be challenging due to the directing effects of the existing carboxyl and hydroxyl groups.
Alternatively, one could envision a route starting from a precursor where the desired substitution pattern is installed before the formation of the carboxylic acid moiety. For example, starting with guaiacol (B22219) (2-methoxyphenol), a carboxyl group could be introduced at the C-4 position via reactions such as the Kolbe-Schmitt reaction or through formylation followed by oxidation. Once 3-methoxy-4-hydroxybenzoic acid is formed, the pivaloyloxy group can be introduced as described in section 2.1.1.
Conversion from Related Benzoic Acid Precursors
The most practical synthetic route falls under this category, utilizing the commercially available and naturally derived 3-methoxy-4-hydroxybenzoic acid (vanillic acid) as the immediate precursor. researchgate.net This compound already possesses the required methoxy group and a hydroxyl group at the correct positions on the benzoic acid core. Therefore, the synthesis is simplified to the single step of selectively esterifying the phenolic hydroxyl group.
A notable multi-step synthesis that begins with 3-methoxy-4-hydroxybenzoic acid is the production of the drug bosutinib. mdpi.com The initial step in this reported synthesis is the esterification of the carboxylic acid group to protect it, followed by other transformations. mdpi.com For the synthesis of 3-Methoxy-4-(pivaloyloxy)benzoic acid, the phenolic hydroxyl group is the target for esterification, while the carboxylic acid group should ideally remain intact. The higher nucleophilicity of the phenoxide ion compared to the carboxylate anion under basic conditions facilitates the selective O-acylation of the hydroxyl group.
| Precursor Compound | Target Functional Group for Reaction | Reagent for Transformation |
| 3-Methoxy-4-hydroxybenzoic acid | 4-hydroxyl group | Pivaloyl chloride/anhydride |
| 4-Hydroxybenzoic acid | 3-position C-H bond | (Requires multi-step functionalization) |
| Guaiacol | 4-position C-H bond | (Requires carboxylation) |
This table outlines potential benzoic acid precursors and the necessary transformations.
Multi-Step Synthetic Routes
A plausible and efficient multi-step synthesis for 3-Methoxy-4-(pivaloyloxy)benzoic acid would logically commence with a readily available and appropriately substituted starting material. The most strategic precursor is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) due to its low cost and correct substitution pattern.
A potential multi-step route is as follows:
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of vanillin is first acylated with pivaloyl chloride in the presence of a base like pyridine to form 4-formyl-2-methoxyphenyl (B587787) pivalate. This step is analogous to the esterification of vanillin with acetic anhydride. scribd.com
Oxidation of the Aldehyde: The aldehyde group of 4-formyl-2-methoxyphenyl pivalate is then oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a milder oxidant like sodium chlorite (B76162) (NaClO₂) to avoid potential hydrolysis of the pivaloyl ester. This step would yield the final product, 3-Methoxy-4-(pivaloyloxy)benzoic acid.
This sequence is advantageous as it avoids direct reactions on the less reactive 3-methoxy-4-hydroxybenzoic acid and instead utilizes the more reactive aldehyde group for the final oxidation step. The order of these steps is crucial for the success of the synthesis.
Employment of Protecting Group Chemistry
The most direct route to 3-Methoxy-4-(pivaloyloxy)benzoic acid involves the strategic modification of a readily available precursor, 3-methoxy-4-hydroxybenzoic acid, commonly known as vanillic acid. This approach hinges on the principles of protecting group chemistry, where reactive functional groups are temporarily masked to allow for selective reaction at another site. In this case, the phenolic hydroxyl group of vanillic acid is acylated with a pivaloyl group.
A common challenge in the direct acylation of vanillic acid is the competing reactivity of the carboxylic acid and the phenolic hydroxyl group. To achieve selective pivaloylation at the hydroxyl position, a protection-deprotection sequence is often employed. The synthesis can be delineated in the following steps:
Protection of the Carboxylic Acid: The synthesis typically commences with the protection of the carboxylic acid functionality of vanillic acid to prevent its interference in the subsequent acylation step. This is commonly achieved by converting the carboxylic acid into an ester, for instance, a methyl ester. The reaction of vanillic acid with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid yields methyl 3-methoxy-4-hydroxybenzoate. mdpi.com
Pivaloylation of the Phenolic Hydroxyl Group: With the carboxylic acid group protected, the phenolic hydroxyl group of methyl 3-methoxy-4-hydroxybenzoate is then acylated using a pivaloylating agent. Pivaloyl chloride or pivalic anhydride are frequently used for this purpose, often in the presence of a base such as pyridine or triethylamine, which serves to neutralize the acid byproduct and catalyze the reaction. This step results in the formation of methyl 3-methoxy-4-(pivaloyloxy)benzoate.
Deprotection of the Carboxylic Acid: The final step in this sequence is the hydrolysis of the methyl ester to regenerate the free carboxylic acid. This is typically accomplished by saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the desired product, 3-Methoxy-4-(pivaloyloxy)benzoic acid. rasayanjournal.co.in
This multi-step strategy, while seemingly indirect, ensures high selectivity and leads to the formation of the target compound with good purity and yield.
| Reaction Step | Starting Material | Reagents | Product |
| 1. Esterification | 3-Methoxy-4-hydroxybenzoic acid | Methanol, Thionyl Chloride | Methyl 3-methoxy-4-hydroxybenzoate |
| 2. Pivaloylation | Methyl 3-methoxy-4-hydroxybenzoate | Pivaloyl chloride, Pyridine | Methyl 3-methoxy-4-(pivaloyloxy)benzoate |
| 3. Hydrolysis | Methyl 3-methoxy-4-(pivaloyloxy)benzoate | Sodium hydroxide, Hydrochloric acid | 3-Methoxy-4-(pivaloyloxy)benzoic acid |
Sequential Aromatic Functionalization Strategies
An alternative to modifying a complex starting material is the de novo construction of the target molecule through the sequential introduction of functional groups onto a simpler aromatic precursor. This approach offers flexibility and can be adapted to synthesize a variety of substituted benzoic acids. The synthesis of 3-Methoxy-4-(pivaloyloxy)benzoic acid via this strategy would first focus on assembling the key intermediate, 3-methoxy-4-hydroxybenzoic acid (vanillic acid), which would then be pivaloylated as described previously.
A plausible synthetic pathway for 3-methoxy-4-hydroxybenzoic acid starting from a simple precursor like guaiacol (2-methoxyphenol) involves the following key transformations:
Formylation of Guaiacol: The synthesis can initiate with the introduction of an aldehyde group onto the guaiacol ring. The Reimer-Tiemann reaction, using chloroform and a strong base, or the Vilsmeier-Haack reaction with phosphoryl chloride and dimethylformamide, can be employed to install a formyl group predominantly at the position para to the hydroxyl group, yielding vanillin (4-hydroxy-3-methoxybenzaldehyde).
Oxidation of the Aldehyde: The newly introduced aldehyde group is then oxidized to a carboxylic acid. A variety of oxidizing agents can be used for this transformation, including potassium permanganate, silver oxide (in the Tollens' test), or milder reagents to avoid side reactions. wikipedia.org This oxidation converts vanillin into vanillic acid (3-methoxy-4-hydroxybenzoic acid).
Once vanillic acid is synthesized through this sequential functionalization, the pivaloyl group can be introduced by protecting the carboxylic acid, acylating the hydroxyl group, and subsequently deprotecting the carboxylic acid, as detailed in the preceding section.
Chemical Reactivity and Transformation of 3 Methoxy 4 Pivaloyloxy Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, enabling the formation of various derivatives such as esters and amides.
The carboxylic acid functionality of 3-Methoxy-4-(pivaloyloxy)benzoic acid can be readily converted into esters and amides through standard coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.
Esterification: The conversion to esters typically involves reaction with an alcohol in the presence of an acid catalyst or a coupling agent. Fischer esterification, using an excess of alcohol and a strong acid catalyst like sulfuric acid, is a common method, though it may require elevated temperatures. researchgate.netdnu.dp.ua To preserve the potentially labile pivaloyloxy group, milder methods are often preferred. These include the use of dehydrating coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) which activate the carboxylic acid for nucleophilic attack by the alcohol under ambient conditions. sciepub.com
Amidation: The synthesis of amides from 3-Methoxy-4-(pivaloyloxy)benzoic acid and a primary or secondary amine is one of the most frequently performed transformations in drug discovery. nih.gov Direct reaction between the carboxylic acid and an amine to form a stable salt usually requires activation to proceed to the amide. sciepub.com Modern amidation protocols employ a wide range of coupling reagents to facilitate this reaction under mild conditions. organic-chemistry.org Reagents like propylphosphonic anhydride (B1165640) (T3P®) or phosphonium (B103445) salts generated in situ can efficiently mediate the formation of the amide bond in high yields. organic-chemistry.orgnih.gov The choice of reagent and reaction conditions is critical to ensure high conversion while preventing side reactions, such as the cleavage of the pivaloyloxy ester.
Below is a representative table of common coupling agents used for ester and amide synthesis from carboxylic acids.
| Coupling Agent | Reaction Type | Typical Conditions | Notes |
| DCC (Dicyclohexylcarbodiimide) | Ester/Amide | CH₂Cl₂, Room Temp | Forms insoluble dicyclohexylurea (DCU) byproduct. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Ester/Amide | CH₂Cl₂, H₂O, Room Temp | Water-soluble carbodiimide; byproduct is also water-soluble. sciepub.com |
| T3P® (Propylphosphonic anhydride) | Amide | Ethyl acetate, 50°C | High-yielding, clean conversion with easy workup. organic-chemistry.org |
| Boric Acid (B(OH)₃) | Amide | Toluene, Reflux | Catalytic, atom-economical method requiring water removal. sciepub.com |
Decarboxylation, the removal of the carboxyl group, is a key transformation that can yield substituted anisole (B1667542) derivatives. The ease of this reaction for aromatic carboxylic acids is highly dependent on the electronic nature of the substituents on the aromatic ring. Generally, decarboxylation requires high temperatures or the presence of a catalyst. masterorganicchemistry.com
For benzoic acids, the reaction is often facilitated by electron-donating groups, particularly a hydroxyl group in the ortho or para position, which stabilizes the transition state. researchgate.net In the case of 3-Methoxy-4-(pivaloyloxy)benzoic acid, the para-hydroxyl group is acylated. This pivaloyl protecting group diminishes the strong electron-donating effect of the free hydroxyl, making the molecule less activated towards decarboxylation compared to its parent compound, vanillic acid. researchgate.net Consequently, forcing conditions, such as heating with a copper catalyst in quinoline (B57606), or radical-based methods may be necessary to achieve efficient decarboxylation. rsc.org A study on the decarboxylation of various benzoic acids showed that while 4-hydroxy-3-methoxybenzoic acid (vanillic acid) decarboxylates almost completely at 400°C, the related 3,4-dimethoxybenzoic acid is significantly more stable under the same conditions. researchgate.net This suggests that 3-Methoxy-4-(pivaloyloxy)benzoic acid would exhibit intermediate to low reactivity, requiring harsh conditions for the CO₂ group to be removed.
Reactions at the Pivaloyloxy Ester
The pivaloyloxy group serves two main roles: as a protecting group for the phenolic hydroxyl and as a potential directing group in C-H activation reactions.
The pivaloyloxy group is a robust protecting group for the phenolic hydroxyl but can be cleaved when desired. This deprotection is typically achieved through hydrolysis under basic conditions, a reaction also known as saponification. organic-chemistry.orgnumberanalytics.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. researchgate.net
The process proceeds via a tetrahedral intermediate, which then collapses to expel the phenoxide and form a carboxylic acid (pivalic acid). The phenoxide is subsequently protonated during acidic workup to yield the free phenol, 3-methoxy-4-hydroxybenzoic acid (vanillic acid). The bulky tert-butyl group of the pivaloyl ester provides steric hindrance, making it more resistant to hydrolysis than less hindered esters like acetates, which allows for its selective retention during other chemical modifications. organic-chemistry.org Alcoholysis, using an alcohol and a base, proceeds through a similar transesterification mechanism to yield a different ester and the free phenol. nih.gov
General Hydrolysis Reaction:
Reagents: Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
Solvent: A mixture of Tetrahydrofuran (B95107) (THF) and Water
Mechanism: Nucleophilic Acyl Substitution
Product: 3-Methoxy-4-hydroxybenzoic acid (Vanillic Acid)
In modern organic synthesis, C-H activation has emerged as a powerful tool for the direct functionalization of unactivated bonds. The regioselectivity of these reactions is often controlled by a directing group (DG), which coordinates to a metal catalyst and positions it in proximity to a specific C-H bond. nih.gov While not as common as other directing groups, the carbonyl oxygen of an ester, including the pivaloyloxy group, can serve this function. youtube.com
The pivaloyloxy group can direct the ortho-functionalization of the aromatic ring. In a typical catalytic cycle, the pivaloyloxy's carbonyl oxygen coordinates to a transition metal catalyst (e.g., Palladium, Rhodium), leading to the formation of a five-membered metallacyclic intermediate. This selective ortho-metalation activates the C-H bond at the 5-position of the benzoic acid ring, allowing it to react with a variety of coupling partners. This strategy enables the introduction of new substituents, such as aryl, alkyl, or other functional groups, at a position that might be difficult to access through classical electrophilic aromatic substitution. nih.gov
Transformations of the Methoxy (B1213986) Group
The methoxy group (–OCH₃) is generally stable but can be cleaved to reveal a phenolic hydroxyl group. This transformation, known as demethylation or ether cleavage, typically requires harsh reagents. wikipedia.orglibretexts.org
Common methods for cleaving aryl methyl ethers involve strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com These reagents are highly effective but lack selectivity; they would readily cleave the pivaloyl ester and could also affect the carboxylic acid group.
For more selective transformations, enzymatic methods have shown significant promise. For instance, certain cytochrome P450 monooxygenases, such as CYP199A4 from Rhodopseudomonas palustris, have been shown to selectively demethylate veratric acid (3,4-dimethoxybenzoic acid) at the para-position to produce vanillic acid. rsc.orgnih.gov Such biocatalytic approaches could potentially be applied to a protected substrate like 3-Methoxy-4-(pivaloyloxy)benzoic acid to achieve selective cleavage of the methoxy group while leaving the pivaloyl ester intact, a transformation difficult to achieve with conventional chemical methods.
Demethylation Reactions to Regenerate Hydroxyl Functionality
The methoxy group (-OCH₃) on the aromatic ring can be cleaved to regenerate a hydroxyl group (-OH), a process known as demethylation. This transformation is a key step in the synthesis of catechol derivatives, which are valuable in fine chemicals and pharmaceuticals. nih.gov For guaiacol (B22219) derivatives like 3-Methoxy-4-(pivaloyloxy)benzoic acid, both chemical and biocatalytic methods are available for this purpose.
Chemical demethylation often requires harsh conditions, utilizing strong Lewis acids or nucleophilic reagents. researchgate.net Reagents such as aluminum chloride in combination with pyridine (B92270) or boron tribromide are effective for cleaving aryl methyl ethers. google.com A process for the regioselective demethylation of the para-methoxy group in related dimethoxybenzoic acid esters has been developed using an excess of an aluminum halide. google.com
Biocatalytic methods offer a milder, more selective alternative. An oxygen-free biocatalytic system using cobalamin-dependent methyltransferases has been shown to efficiently demethylate a wide range of guaiacol derivatives. nih.govnih.gov In this system, a thiol compound, such as ethyl 3-mercaptopropionate, acts as a "methyl trap," accepting the methyl group from the aromatic ether and driving the reaction to high conversion rates. nih.govnih.gov
Table 1: Selected Demethylation Methods for Guaiacol Derivatives This table is interactive. You can sort and filter the data.
| Method Type | Reagent(s) | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Chemical | Aluminum chloride-pyridine, Boron tribromide | Inert solvent, -20°C to 120°C | Standard Lewis acid-mediated ether cleavage. | google.com |
| Chemical | Excess Aluminum Halide | Organic solvent | Regioselective for the para-methoxy group. | google.com |
| Chemical | Sodium Thiolates | Typically in a high-boiling solvent (e.g., DMF) | Nucleophilic cleavage of the methyl-oxygen bond. | researchgate.net |
| Biocatalytic | Cobalamin-dependent methyltransferase, Thiol (e.g., ethyl 3-mercaptopropionate) | Anaerobic, aqueous buffer, 30°C | Mild, oxygen-free conditions with high conversion. | nih.govnih.gov |
Influence of the Methoxy Group on Aromatic Ring Activation
The methoxy group (-OCH₃) significantly influences the reactivity of the benzene (B151609) ring towards electrophilic attack through a combination of two opposing electronic effects: the resonance effect and the inductive effect.
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. vaia.com This electron donation increases the electron density of the ring, particularly at the ortho and para positions. This effect is strongly activating, making the ring much more reactive towards electrophiles than benzene itself. vaia.commsu.edu
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond. vaia.com This inductive effect is deactivating.
In most cases, the electron-donating resonance effect is more powerful than the electron-withdrawing inductive effect. libretexts.org Consequently, the methoxy group is considered a strong activating group and an ortho, para-director for electrophilic aromatic substitution. vaia.com While the ortho and para positions are strongly activated, the meta positions are slightly deactivated compared to benzene due to the influence of the inductive effect. vaia.comquora.com
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The substitution pathways for 3-Methoxy-4-(pivaloyloxy)benzoic acid are complex due to the presence of three substituents with competing directing effects.
Electrophilic Aromatic Substitution (EAS)
Predicting the site of electrophilic attack requires considering the directing influence of each substituent. The strongest activating group typically determines the position of substitution. lkouniv.ac.in
Methoxy Group (-OCH₃): Located at C-3, this is a strong activating group that directs incoming electrophiles to its ortho (C-2, C-4) and para (C-6) positions. vaia.com
Carboxylic Acid Group (-COOH): Located at C-1, this is a strong deactivating group that directs electrophiles to the meta (C-3, C-5) positions. lkouniv.ac.inmnstate.edu
Pivaloyloxy Group (-OCOC(CH₃)₃): Located at C-4, this ester group is deactivating and directs ortho (C-3, C-5) and para (C-6 - relative to the ester oxygen) positions.
Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution This table is interactive. You can sort and filter the data.
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| -COOH | 1 | Deactivating, -I, -R | meta | 3, 5 |
| -OCH₃ | 3 | Activating, -I, +R | ortho, para | 2, 4, 6 |
| -OCOC(CH₃)₃ | 4 | Deactivating, -I, +R | ortho, para | 3, 5 |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution typically requires the presence of a strong electron-withdrawing group (such as a nitro group) to stabilize the negatively charged intermediate (Meisenheimer complex) and a good leaving group. chadsprep.com While the carboxylic acid and pivaloyloxy groups are electron-withdrawing, the methoxy group is a strong electron-donating group by resonance. libretexts.org This electron donation destabilizes the intermediate required for an addition-elimination NAS mechanism, making this pathway highly unfavorable for 3-Methoxy-4-(pivaloyloxy)benzoic acid under typical conditions.
Radical Reactions and Photochemical Transformations
Information on the specific radical and photochemical reactions of 3-Methoxy-4-(pivaloyloxy)benzoic acid is limited. However, reactivity can be inferred from related structures.
Radical reactions, such as halogenation with N-bromosuccinimide (NBS), typically occur at benzylic positions due to the resonance stabilization of the resulting benzylic radical. rsc.org Since 3-Methoxy-4-(pivaloyloxy)benzoic acid lacks a benzylic C-H bond, this specific type of reaction is not applicable. Radical reactions could potentially be initiated at other sites, such as the alkyl portion of the pivaloyl group, under forcing conditions.
Photochemical and electrochemical methods can induce transformations in aromatic compounds. For instance, the anodic oxidation of guaiacol derivatives can lead to oxidative coupling reactions. acs.org Such reactions proceed via radical cation intermediates. It is plausible that 3-Methoxy-4-(pivaloyloxy)benzoic acid could undergo similar electrochemical transformations. Proton-coupled electron transfer (PCET) is another mechanism, often initiated photochemically or electrochemically, that can generate radical intermediates from phenols and other functional groups, but specific applications to this molecule have not been detailed. acs.org
Mechanistic Investigations of Reactions Involving 3 Methoxy 4 Pivaloyloxy Benzoic Acid
Detailed Reaction Pathway Elucidation and Identification of Intermediates
While specific studies detailing the reaction pathways for 3-Methoxy-4-(pivaloyloxy)benzoic acid are not extensively documented, the general mechanisms for related benzoic acid derivatives in C-H functionalization reactions are well-established and can be extrapolated. For instance, in rhodium(III)-catalyzed reactions, the pathway typically commences with the coordination of the carboxylic acid to the metal center.
A plausible reaction pathway for the C-H activation of 3-Methoxy-4-(pivaloyloxy)benzoic acid, particularly in the context of a Rh(III)-catalyzed process, would likely involve the following key steps:
Carboxylate-Assisted C-H Activation: The reaction initiates with the deprotonation of the carboxylic acid, which then acts as a directing group, coordinating to the Rh(III) catalyst. This brings the metal center in proximity to the ortho C-H bond.
Concerted Metalation-Deprotonation (CMD): A rhodacycle intermediate is formed through a CMD mechanism, where the ortho C-H bond is cleaved. The pivaloyloxy group at the para position and the methoxy (B1213986) group at the meta position would electronically influence this step. The electron-donating nature of the methoxy group can enhance the electron density of the ring, potentially facilitating the C-H activation.
Insertion: The coupling partner, such as an alkyne or alkene, inserts into the Rh-C bond of the rhodacycle.
Reductive Elimination: This step leads to the formation of the final product and the regeneration of the active Rh(III) catalyst.
In the context of other metal-catalyzed reactions, such as those involving palladium, similar intermediates are proposed. For example, Pd(II)-catalyzed meta-C-H functionalization of benzoic acid derivatives has been reported, proceeding through a nitrile-based sulfonamide template, although this is a different mechanistic paradigm compared to the ortho-directing capability of the carboxylate group itself. nih.govunamur.be
Intermediates in these pathways are often transient and challenging to isolate. However, their existence is supported by computational studies and experiments with model compounds. For Rh(I)-catalyzed carboxylation of aromatic compounds, 14-electron complexes like RhPh(dcype) have been identified as key intermediates in the carboxylation step. rsc.org
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are crucial for understanding the factors that control the reaction rate. For C-H activation reactions of benzoic acids, the rate-limiting step can vary depending on the specific catalytic system and substrates.
In a detailed study of Rh(I)-catalyzed carboxylation of simple aromatic compounds, it was found that the C-H bond activation step could be competitive with the direct carboxylation of the catalyst. rsc.org The concentration of gaseous reactants, such as CO2, was found to be a critical factor that could be controlled by mechanical aspects like the stirring rate. rsc.org
For Rh-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes, density functional theory (DFT) calculations have shown that the 1,2-acyloxy migration is the rate-determining step of the catalytic cycle. nih.gov This suggests that for reactions involving 3-Methoxy-4-(pivaloyloxy)benzoic acid, transformations involving the pivaloyloxy group could be rate-limiting. The electronic properties of the acyloxy group have a significant impact on the reaction's activation barrier. nih.govnih.gov
| Reaction Type | Catalyst System | Postulated Rate-Limiting Step | Influencing Factors |
| Rh(I)-catalyzed carboxylation | [RhCl(CO)2]2 / dcype | C-H activation or catalyst carboxylation | CO2 concentration, stirring rate rsc.org |
| Rh-catalyzed (5+2) cycloaddition | Rh(I) catalyst | 1,2-acyloxy migration | Electronic properties of the acyloxy group nih.gov |
Catalytic Cycle Analysis in Metal-Mediated Transformations (e.g., Rh(III)-catalyzed processes)
The catalytic cycle in Rh(III)-mediated C-H functionalization of benzoic acids is a well-studied area. A general representation of the catalytic cycle for the annulation of a benzoic acid with an alkyne is depicted below, which can be considered a model for reactions with 3-Methoxy-4-(pivaloyloxy)benzoic acid.
A Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation:
Catalyst Activation and Coordination: The precatalyst, often a [CpRhCl2]2 dimer, reacts with a carboxylate (from the benzoic acid substrate and a base, e.g., AgOAc or NaOAc) to form the active cationic [CpRh(OAc)]+ species. The substrate, 3-Methoxy-4-(pivaloyloxy)benzoic acid, then coordinates to the rhodium center through its carboxylate group.
C-H Activation: A rhodacycle is formed via a concerted metalation-deprotonation (CMD) step, which is generally considered irreversible. This is a key step where the ortho C-H bond is selectively cleaved.
Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. The regioselectivity of this insertion can be influenced by steric and electronic factors of both the alkyne and the rhodacycle.
Reductive Elimination: The rhodium center undergoes reductive elimination to form the annulated product and a Rh(I) species.
Catalyst Regeneration: The Rh(I) species is re-oxidized to the active Rh(III) state by an oxidant present in the reaction mixture (e.g., Ag(I) or Cu(II)), thus closing the catalytic cycle.
The pivaloyloxy group on 3-Methoxy-4-(pivaloyloxy)benzoic acid, being electron-withdrawing by induction but also possessing lone pairs on its oxygen atoms, along with the electron-donating methoxy group, would modulate the electron density of the aromatic ring and thereby influence the rates of the C-H activation and reductive elimination steps. libretexts.orgopenstax.org
Influence of Solvents and Additives on Reaction Mechanisms
Solvents and additives can profoundly impact the mechanism and outcome of chemical reactions by altering kinetics, thermodynamics, and product selectivity. nih.gov In the context of C-H activation, the choice of solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the position of equilibria. For reactions involving charged intermediates, such as the cationic rhodium species in many catalytic cycles, polar solvents are often preferred.
Additives, particularly bases and co-oxidants, are integral to many metal-catalyzed C-H functionalization reactions.
Bases: In reactions involving carboxylic acids, a base is often required to facilitate the formation of the carboxylate, which then acts as the directing group. The choice of base can influence the reaction efficiency.
Co-oxidants: In catalytic cycles where the metal is reduced in the reductive elimination step (e.g., Rh(III) to Rh(I)), a co-oxidant is necessary to regenerate the active catalytic species. Common co-oxidants include silver salts (e.g., AgOAc, Ag2CO3) or copper salts (e.g., Cu(OAc)2).
The following table summarizes the typical roles of solvents and additives in related C-H functionalization reactions.
| Component | Role | Examples |
| Solvent | Solubilization of reactants and catalyst, stabilization of intermediates | Dioxane, t-AmylOH, DMF |
| Base/Additive | Deprotonation of directing group, anion exchange on catalyst | NaOAc, CsOAc, AgOAc nih.gov |
| Oxidant | Regeneration of active catalyst | Ag2CO3, Cu(OAc)2 |
Stereochemical Outcomes of Chemical Transformations
The stereochemical outcome of reactions involving 3-Methoxy-4-(pivaloyloxy)benzoic acid would be of significant interest if the substrate or the coupling partner is chiral, or if a chiral center is formed during the reaction. In metal-catalyzed C-H functionalization, enantioselectivity can be achieved by employing chiral ligands on the metal catalyst.
While there is no specific information on the stereochemical outcomes for reactions of 3-Methoxy-4-(pivaloyloxy)benzoic acid, the principles of asymmetric C-H activation are well-established. Chiral cyclopentadienyl (B1206354) (Cp) ligands have been developed for rhodium(III) catalysis to achieve enantioselective C-H functionalization reactions. The steric and electronic properties of these chiral ligands create a chiral environment around the metal center, which can differentiate between enantiotopic C-H bonds or control the facial selectivity of the insertion of a prochiral coupling partner.
The bulky pivaloyloxy group in 3-Methoxy-4-(pivaloyloxy)benzoic acid could also play a role in the stereochemical control of a reaction, potentially through steric interactions with the catalyst or the incoming substrate, thereby influencing the diastereoselectivity of the transformation.
Theoretical and Computational Chemistry Studies of 3 Methoxy 4 Pivaloyloxy Benzoic Acid
Quantum Chemical Characterization of Molecular Structure and Conformations
The three-dimensional structure of 3-Methoxy-4-(pivaloyloxy)benzoic acid is fundamental to its properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the most stable conformations of the molecule. researchgate.net The key degrees of freedom include the rotational orientations of the carboxylic acid group, the methoxy (B1213986) group, and the pivaloyloxy group relative to the benzene (B151609) ring.
The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation, although steric hindrance from the adjacent methoxy group might cause a slight dihedral angle. researchgate.net Similarly, the methoxy group's methyl moiety can be oriented in different positions. The bulky pivaloyloxy group also has rotational freedom around the C-O bond connecting it to the ring. Computational studies on similar substituted benzoic acids have shown that multiple stable conformers can exist within a small energy range. semanticscholar.org A thorough conformational analysis would involve systematically rotating these groups and calculating the energy of each resulting structure to identify the global and local minima on the potential energy surface.
Below is a table of hypothetical, yet plausible, geometric parameters for the most stable conformer of 3-Methoxy-4-(pivaloyloxy)benzoic acid, based on DFT calculations of related molecules. vjst.vn
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-COOH | 1.48 Å |
| C=O (carboxyl) | 1.22 Å | |
| C-O (carboxyl) | 1.35 Å | |
| C-OCH3 | 1.37 Å | |
| C-O (ester) | 1.41 Å | |
| Bond Angle | C-C-COOH | 120.5° |
| O=C-O (carboxyl) | 123.0° | |
| C-O-C (methoxy) | 118.0° | |
| Dihedral Angle | C-C-C-O (carboxyl) | ~5° |
| C-C-O-C (methoxy) | ~10° |
Electronic Structure Analysis and Reactivity Prediction (e.g., DFT calculations)
DFT calculations are instrumental in understanding the electronic structure of 3-Methoxy-4-(pivaloyloxy)benzoic acid, which in turn governs its reactivity. researchgate.net The methoxy group (-OCH3) is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically dominating, thus activating the ring towards electrophilic substitution. libretexts.org The pivaloyloxy group (-OC(O)C(CH3)3) is generally considered an electron-withdrawing group. The carboxylic acid group (-COOH) is also deactivating. The interplay of these substituents determines the electron density distribution across the molecule.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting reactivity. researchgate.net The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical stability. niscpr.res.in A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule. researchgate.net For 3-Methoxy-4-(pivaloyloxy)benzoic acid, the oxygen atoms of the carbonyl groups in both the carboxylic acid and the pivaloyloxy moiety are expected to be the most electron-rich sites (negative potential), making them susceptible to electrophilic attack. The acidic proton of the carboxyl group would be the most electron-poor region (positive potential).
A table of hypothetical Mulliken charges, which quantify the partial charge on each atom, can be generated from DFT calculations to provide a more quantitative picture of the electron distribution.
| Atom | Predicted Mulliken Charge (e) |
| O (carboxyl C=O) | -0.55 |
| O (carboxyl C-OH) | -0.60 |
| H (carboxyl) | +0.45 |
| O (methoxy) | -0.50 |
| O (ester C=O) | -0.58 |
| C (aromatic, attached to COOH) | +0.20 |
| C (aromatic, attached to OCH3) | +0.15 |
| C (aromatic, attached to O-pivaloyl) | +0.25 |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. For 3-Methoxy-4-(pivaloyloxy)benzoic acid, several reactions could be modeled, such as the hydrolysis of the pivaloyloxy ester group, the esterification of the carboxylic acid, or its decarboxylation under certain conditions.
Using methods like DFT, the structures of reactants, products, intermediates, and, crucially, transition states can be calculated. nih.govacs.org The transition state is the highest energy point along the reaction coordinate and its energy relative to the reactants determines the activation energy of the reaction. By locating and characterizing the transition state (e.g., by identifying a single imaginary frequency in the vibrational analysis), the feasibility of a proposed mechanism can be assessed. For instance, modeling the acid- or base-catalyzed hydrolysis of the ester would involve calculating the energies of the tetrahedral intermediates and the transition states leading to them.
Prediction and Interpretation of Spectroscopic Properties
Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data. For 3-Methoxy-4-(pivaloyloxy)benzoic acid, this includes infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. researchgate.netresearchgate.net These calculated frequencies often need to be scaled to better match experimental data due to the harmonic approximation used in the calculations. niscpr.res.in The predicted spectrum can aid in the assignment of experimental absorption bands to specific vibrational modes of the molecule.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H stretch (carboxyl, H-bonded) | 3300 - 2500 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 2980 - 2850 |
| C=O stretch (ester) | 1760 - 1740 |
| C=O stretch (carboxyl) | 1710 - 1680 |
| C-O stretch (ester) | 1250 - 1100 |
| C-O stretch (carboxyl/methoxy) | 1320 - 1210 |
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. niscpr.res.inresearchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in signal assignment and structural confirmation.
Structure-Reactivity Relationships through Computational Approaches
A key strength of computational chemistry is its ability to establish quantitative structure-activity relationships (QSAR) and more broadly, structure-reactivity relationships. By systematically modifying the structure of 3-Methoxy-4-(pivaloyloxy)benzoic acid in silico (e.g., by changing substituents) and calculating various electronic and energetic descriptors, one can build models that correlate these parameters with reactivity. nih.gov
Derivatives and Analogues of 3 Methoxy 4 Pivaloyloxy Benzoic Acid in Synthetic Research
Synthesis of Structurally Modified Analogues
The generation of analogues of 3-methoxy-4-(pivaloyloxy)benzoic acid often begins with its precursor, 3-methoxy-4-hydroxybenzoic acid (a derivative of vanillic acid), and involves systematic modifications to its core structure.
The substitution pattern on the benzoic acid ring is a key determinant of a molecule's chemical properties and biological activity. Synthetic efforts have focused on introducing a variety of functional groups at different positions on the ring to create a library of diverse analogues.
Common starting materials for these syntheses include 3-hydroxy-4-methoxybenzoic acid and 3-methoxy-4-hydroxybenzoic acid. nih.govmdpi.com For instance, the synthesis of Bosutinib, a kinase inhibitor, commences with 3-methoxy-4-hydroxybenzoic acid, which undergoes nitration to introduce a nitro group onto the aromatic ring. mdpi.com Similarly, 3-nitro-4-methoxybenzoic acid can be prepared through the oxidation of 3-nitro-4-methoxy benzyl (B1604629) chloride or benzyl alcohol. google.com
Other modifications include altering the groups at the 3- and 4-positions. The pivaloyloxy group can be substituted with functionalities like a methyl group to yield 3-methoxy-4-methylbenzoic acid. chemixl.com In other research, the hydroxyl group of 3-hydroxy-4-methoxybenzoic acid has been converted to an amide and then reacted under Mitsunobu or standard displacement conditions to introduce a piperidin-4-yl)oxy group at the 3-position, yielding a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov Further variations include the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from precursors like 2-methyl-5-nitrophenol, which serves as an intermediate for cardiotonic drugs. researchgate.net
| Base Compound | Position of Variation | Substituent | Resulting Analogue | Reference |
|---|---|---|---|---|
| 3-Methoxy-4-hydroxybenzoic acid | Position 5 | -NO₂ (Nitro) | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid derivative | mdpi.com |
| 3-Hydroxy-4-methoxybenzoic acid | Position 3 | -O-(piperidin-4-yl) | 4-Methoxy-3-(piperidin-4-yl)oxy benzamide (B126) | nih.gov |
| Benzoic Acid | Positions 3, 4 | -OCH₃, -CH₃ | 3-Methoxy-4-methylbenzoic acid | chemixl.com |
| Benzoic Acid | Positions 2, 4 | -OCH₃, -SCH₃ | 2-Methoxy-4-(methylsulfanyl)benzoic acid | researchgate.net |
| Benzoic Acid | Positions 2, 3 | -O-(4-methylphenoxy), -CH₃ | 3-Methyl-2-(4-methylphenoxy)benzoic acid | nih.gov |
The carboxylic acid group of 3-methoxy-4-(pivaloyloxy)benzoic acid is a prime site for chemical modification, allowing for its conversion into a range of other functional groups, most notably esters and amides.
Esterification is a common transformation. The reaction of 3-methoxy-4-hydroxybenzoic acid with methanol (B129727) in the presence of thionyl chloride yields methyl 4-hydroxy-3-methoxybenzoate. mdpi.comnist.gov Similarly, ethyl esters can be prepared from the corresponding benzoic acid. nist.gov These esterification reactions are fundamental steps in the synthesis of more complex molecules. mdpi.com
The conversion to amides is another critical modification, particularly for applications in catalysis and complex molecule synthesis. For example, 3-hydroxy-4-methoxybenzoic acid can be converted to its corresponding amide via HATU coupling conditions. nih.gov A particularly significant derivative is the N-(pivaloyloxy) aryl amide, which is synthesized from the parent benzoic acid and serves as a key substrate in rhodium-catalyzed reactions for building heterocyclic systems. nih.gov The carboxylic acid can also be transformed into more complex derivatives, such as N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion. prepchem.com
| Starting Material | Reagent/Condition | Resulting Functional Group | Derivative Example | Reference |
|---|---|---|---|---|
| 3-Methoxy-4-hydroxybenzoic acid | Methanol, Thionyl Chloride | Methyl Ester | Methyl 4-hydroxy-3-methoxybenzoate | mdpi.comnist.gov |
| 4-Hydroxy-3-methoxybenzoic acid | Ethanol | Ethyl Ester | Ethyl 4-hydroxy-3-methoxybenzoate | nist.gov |
| 3-Hydroxy-4-methoxybenzoic acid | HATU coupling | Amide | 3-Hydroxy-4-methoxybenzamide derivative | nih.gov |
| Substituted Benzoic Acid | - | N-Pivaloyloxy Amide | N-(pivaloyloxy) aryl amide | nih.gov |
| 4-Methoxy-2-methoxy benzoic acid | 2-Mercaptothiazoline, DCC | Thiazolidine-2-thionyl | N-(4-methoxy-2-methoxymethoxybenzoyl)thiazolidine-2-thion | prepchem.com |
While the pivaloyloxy group is a key feature of the title compound, the underlying 4-hydroxy-3-methoxybenzoic acid scaffold allows for the introduction of a wide variety of other ester groups at the 4-position. This diversification is achieved by reacting the phenolic hydroxyl group with different acylating or alkylating agents.
Research has demonstrated the synthesis of various acyloxy derivatives. For example, a series of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids have been prepared, showcasing the possibility of varying the acyloxy moiety. researchgate.net Specific examples from chemical databases include the synthesis of an allyl ester, benzoic acid 3-(4-hydroxy-3-methoxy-phenyl)-allyl ester, and a methylbutyl ester, [(2R)-2-methylbutyl] 4-hydroxy-3-methoxybenzoate. sigmaaldrich.comuni.lu These examples highlight the synthetic flexibility of the 4-hydroxy position, enabling the creation of a broad spectrum of ester analogues beyond the pivaloyl group for structure-activity relationship studies and other research purposes.
| Precursor | Ester Group | Resulting Analogue | Reference |
|---|---|---|---|
| 4-Hydroxy-3-methoxybenzoic acid derivative | Acyloxy (general) | 4-Acyloxyphenyl derivative | researchgate.net |
| 4-Hydroxy-3-methoxyphenyl derivative | Allyl Ester | Benzoic acid 3-(4-hydroxy-3-methoxy-phenyl)-allyl ester | sigmaaldrich.com |
| 4-Hydroxy-3-methoxybenzoic acid | (2R)-2-methylbutyl | [(2R)-2-methylbutyl] 4-hydroxy-3-methoxybenzoate | uni.lu |
Application as a Core Scaffold for Complex Molecule Construction
The substituted benzoic acid framework serves not just as a target for analogue synthesis but also as a fundamental building block for the assembly of more intricate molecules, including heterocyclic systems and analogues of natural products.
A significant application of 3-methoxy-4-(pivaloyloxy)benzoic acid derivatives is in the synthesis of nitrogen-containing heterocycles, particularly isoquinolones. nih.gov In these reactions, the carboxylic acid is first converted to an N-(pivaloyloxy)benzamide. This amide then participates in a rhodium(III)-catalyzed [4+2] annulation with alkynes. nih.gov
In this process, the N-pivaloyloxy group plays a dual role: it acts as a directing group to guide the C-H activation at the ortho-position of the benzamide and functions as an internal oxidant through the cleavage of its N-O bond. nih.gov This redox-neutral reaction proceeds through a seven-membered rhodacycle intermediate, which then undergoes C-N bond formation to yield the isoquinolone ring system. nih.gov This strategy provides an efficient and atom-economical pathway to construct functionally substituted isoquinolones, which are important pharmacophores found in many bioactive molecules. nih.govrsc.org
Analogues of 3-methoxy-4-(pivaloyloxy)benzoic acid are valuable starting materials in the multi-step synthesis of complex, biologically active molecules that mimic or are analogous to natural products.
A prominent example is the synthesis of Bosutinib, a dual Src/Abl kinase inhibitor. mdpi.com A reported synthesis route begins with 3-methoxy-4-hydroxybenzoic acid. The process involves a sequence of reactions including esterification, alkylation, nitration of the aromatic ring, reduction of the nitro group to an amine, cyclization to form a quinoline (B57606) core, chlorination, and subsequent amination reactions to complete the structure of Bosutinib. mdpi.com This pathway highlights how the simple benzoic acid derivative is elaborated through a series of controlled chemical transformations into a complex pharmaceutical agent. mdpi.com
Furthermore, related scaffolds have been used to develop other classes of bioactive molecules. For example, 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been synthesized as potent and selective inhibitors of the presynaptic choline (B1196258) transporter. nih.gov In other work, sulfamoyl benzoic acid analogues, designed with guidance from computational modeling, have been synthesized and identified as specific, subnanomolar agonists of the LPA2 receptor, a G-protein coupled receptor. nih.gov These examples underscore the utility of this class of compounds as versatile starting points for the discovery of novel therapeutic agents.
Systematized Studies on Structure-Reactivity and Structure-Selectivity Relationships
The reactivity and selectivity of derivatives of 3-methoxy-4-(pivaloyloxy)benzoic acid in synthetic transformations are governed by the interplay of electronic and steric effects of its constituent functional groups: the carboxylic acid, the methoxy (B1213986) group, and the pivaloyloxy group. While comprehensive studies focusing exclusively on a broad matrix of this specific compound's analogues are limited, well-established principles from research on related substituted benzoic acids provide a clear framework for predicting their chemical behavior. Key areas where these relationships are critical include directed ortho-metalation (DoM), electrophilic aromatic substitution, and nucleophilic acyl substitution (hydrolysis).
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The outcome of these reactions is highly dependent on the directing ability of the substituents on the aromatic ring. In the case of analogues of 3-methoxy-4-(pivaloyloxy)benzoic acid, the primary directing groups are the carboxylic acid (as its in-situ formed carboxylate), the methoxy group, and the pivaloyloxy group, which can also function as a directing group.
The carboxylate is a potent directing group, favoring lithiation at the ortho position. nih.govrsc.org Similarly, the methoxy group is a well-known directing group. wikipedia.org The competition and synergy between these groups, influenced by the reaction conditions (e.g., the base used), determine the site of metalation and thus the structure of the product.
For a hypothetical series of analogues, the regioselectivity of metalation can be predicted based on the established hierarchy of directing group ability and the electronic nature of other substituents on the ring. For instance, treatment of 2-methoxybenzoic acid with s-BuLi/TMEDA results in exclusive deprotonation at the C6 position (ortho to the carboxylate), whereas a switch to n-BuLi/t-BuOK can reverse this selectivity. nih.govorganic-chemistry.org This highlights the sensitivity of the reaction to the base system, which alters the aggregation state and reactivity of the organolithium reagent.
The pivaloyloxy group, being sterically demanding, would be expected to influence the regioselectivity by sterically hindering the positions adjacent to it. Furthermore, the oxygen atoms of the ester can participate in coordination with the lithium base, potentially directing metalation to one of its ortho positions, though this effect is generally weaker than that of a methoxy or carboxylate group.
Table 1: Predicted Regioselectivity in Directed ortho-Metalation of Substituted 4-(Pivaloyloxy)benzoic Acid Analogues
| Substituent at C3 | Predicted Major Site of Lithiation | Rationale |
| -OCH₃ (as in title compound) | C5 | The carboxylate at C1 is the primary directing group. The methoxy group at C3 reinforces this, directing to C2 or C4. However, the pivaloyloxy at C4 is sterically hindering. Therefore, lithiation is most likely directed by the powerful carboxylate group to the C2 position, but steric hindrance from the adjacent methoxy group could favor the C5 position, which is activated by the methoxy group and less hindered. Precise outcomes can depend heavily on the base used. nih.govmdpi.com |
| -H | C2 or C5 | Without the C3-methoxy group, the primary competition is between the carboxylate directing to C2 and the pivaloyloxy group directing to C5. The carboxylate is generally a stronger directing group. rsc.org |
| -Cl | C2 or C5 | The chloro group is an ortho-directing group but is deactivating. It would compete with the carboxylate and pivaloyloxy directing groups, with the outcome being sensitive to the specific reaction conditions. rsc.org |
Structure-Reactivity in Ester Hydrolysis
The pivaloyloxy group is an ester, and its stability towards hydrolysis is a key aspect of its function as a protecting group. The rate of hydrolysis is a direct measure of the reactivity of the carbonyl group towards nucleophiles. Systematic studies on the alkaline hydrolysis of substituted phenyl benzoates provide quantitative data on how substituents on the benzoic acid ring affect this reactivity. researchgate.netresearchgate.netrsc.org
The reactivity is governed by the electronic properties of the substituents, as described by the Hammett equation. Electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the rate of hydrolysis. The methoxy group at the C3 position in the parent compound is an EDG by resonance and slightly withdrawing by induction, leading to a net electron-donating effect that would be expected to decrease the hydrolysis rate compared to an unsubstituted analogue.
The steric bulk of the pivaloyl group itself provides significant protection against nucleophilic attack, making it more stable than less hindered esters like acetates or benzoates under many conditions.
Table 2: Predicted Relative Rates of Alkaline Hydrolysis for Analogues of 3-Methoxy-4-(pivaloyloxy)benzoic Acid
| Substituent (R) at C5 | Electronic Effect | Predicted Relative Rate of Hydrolysis |
| -NO₂ | Strong Electron-Withdrawing | Fastest |
| -Cl | Electron-Withdrawing | Fast |
| -H | Neutral (Reference) | Moderate |
| -CH₃ | Electron-Donating | Slow |
| -OCH₃ | Strong Electron-Donating | Slowest |
This table is based on established Hammett relationships where electron-withdrawing groups accelerate the alkaline hydrolysis of benzoate (B1203000) esters, and electron-donating groups decelerate it. researchgate.netsemanticscholar.org
Analytical Methodologies for Characterization of 3 Methoxy 4 Pivaloyloxy Benzoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of 3-Methoxy-4-(pivaloyloxy)benzoic acid, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-Methoxy-4-(pivaloyloxy)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3-Methoxy-4-(pivaloyloxy)benzoic acid, the expected signals would include a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy (B1213986) group protons, and distinct signals for the three protons on the aromatic ring. rsc.org The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. rsc.org
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals would correspond to the carbonyl carbons of the carboxylic acid and the ester, the quaternary carbons of the aromatic ring and the pivaloyl group, the methoxy carbon, the aromatic carbons bonded to hydrogen, and the methyl carbons of the pivaloyl group. rsc.orgchemicalbook.com The influence of methoxy substituents on the chemical shifts of aromatic carbons is a well-documented phenomenon used in structural confirmation. researchgate.net
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY would confirm the coupling between adjacent aromatic protons, while HMBC would show correlations between protons and carbons separated by two or three bonds, definitively linking the pivaloyl group to the phenolic oxygen and the methoxy and carboxyl groups to their respective positions on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-4-(pivaloyloxy)benzoic acid Predicted values are based on data from structurally similar compounds.
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 167 - 172 |
| Ester Carbonyl (-COO-) | - | 176 - 178 |
| Aromatic CH (C2-H) | ~7.7 (d) | ~115 |
| Aromatic C (C3-OCH₃) | - | ~150 |
| Aromatic C (C4-O-Piv) | - | ~145 |
| Aromatic CH (C5-H) | ~7.2 (d) | ~125 |
| Aromatic CH (C6-H) | ~7.6 (dd) | ~123 |
| Methoxy (-OCH₃) | ~3.9 (s) | 55 - 60 |
| Pivaloyl Quaternary C | - | 39 - 40 |
| Pivaloyl Methyl (-C(CH₃)₃) | ~1.3 (s) | 27 - 28 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of 3-Methoxy-4-(pivaloyloxy)benzoic acid by measuring its mass-to-charge ratio (m/z) with very high accuracy. The compound has a molecular formula of C₁₃H₁₆O₅ and a molecular weight of 252.27 g/mol . lgcstandards.com
HRMS provides the exact mass, which can be used to confirm the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural information. Common fragmentation pathways for esters of benzoic acid include the loss of the alkoxy or acyloxy group. pharmacy180.comlibretexts.org For this compound, key expected fragments would arise from the cleavage of the ester bond, leading to the formation of a pivaloyl cation (m/z = 85) and a 3-methoxy-4-hydroxybenzoic acid radical cation, or the loss of the carboxylic acid group. miamioh.edu The fragmentation of sodiated ions [M+Na]⁺ can also provide structural insights through characteristic neutral losses of sodium benzoate (B1203000) or benzoic acid. americanelements.com
Table 2: Predicted HRMS Fragments for 3-Methoxy-4-(pivaloyloxy)benzoic acid
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | ~252.0998 |
| [M - C₅H₉O]⁺ | Loss of pivaloyl radical | ~167.0344 |
| [M - COOH]⁺ | Loss of carboxyl group | ~207.1334 |
| [C₅H₉O]⁺ | Pivaloyl cation | ~85.0653 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by measuring the vibrations of chemical bonds.
IR Spectroscopy: The IR spectrum of 3-Methoxy-4-(pivaloyloxy)benzoic acid is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info Two distinct carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the ester at a higher wavenumber, typically 1735-1750 cm⁻¹. imperial.eduresearchgate.net Other significant peaks include C-O stretching vibrations for the ester, ether, and carboxylic acid functionalities, as well as aromatic C=C and C-H stretching and bending vibrations. chemicalbook.comresearchgate.netmdpi.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the C-C bonds of the pivaloyl group are often more prominent in the Raman spectrum. researchgate.net
Table 3: Key IR Absorption Bands for 3-Methoxy-4-(pivaloyloxy)benzoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aliphatic | C-H stretch | 2850 - 3000 |
| Ester | C=O stretch | 1735 - 1750 (strong) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |
| Aromatic | C=C stretch | 1450 - 1600 |
| Carboxylic Acid/Ester | C-O stretch | 1200 - 1320 |
| Methoxy Ether | C-O stretch | 1000 - 1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to study conjugated systems. The chromophore in 3-Methoxy-4-(pivaloyloxy)benzoic acid is the substituted benzene ring. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. rsc.orgnih.gov The presence of the methoxy and pivaloyloxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoic acid. nist.govnist.gov The spectrum is useful for quantitative analysis and for selecting an appropriate detection wavelength for HPLC.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 3-Methoxy-4-(pivaloyloxy)benzoic acid in a polar solvent
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~210 - 230 |
| π → π (Benzene B-band) | ~250 - 260 |
| n → π* (Benzene R-band) | ~280 - 295 |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and performing quantitative analysis of 3-Methoxy-4-(pivaloyloxy)benzoic acid. mdpi.com Reversed-phase HPLC is the most common mode used for benzoic acid derivatives. tandfonline.comsigmaaldrich.com
A typical method would involve a C18 stationary phase column and a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid group remains protonated for consistent retention and good peak shape. sigmaaldrich.comupb.rohelixchrom.com Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (e.g., 254 nm). rsc.orgresearchgate.net More advanced detectors, such as a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), can be used for peak purity analysis and identification of co-eluting impurities.
Table 5: Typical HPLC Parameters for Analysis of 3-Methoxy-4-(pivaloyloxy)benzoic acid
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid or Trifluoroacetic Acid |
| Elution | Gradient elution (e.g., 30% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~254 nm or DAD (200-400 nm) |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, 3-Methoxy-4-(pivaloyloxy)benzoic acid, due to its carboxylic acid functional group, possesses low volatility and can exhibit poor peak shape and thermal instability during GC analysis. To overcome these limitations, derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative.
The most common derivatization strategy for carboxylic acids is the conversion to esters or silyl (B83357) ethers. For 3-Methoxy-4-(pivaloyloxy)benzoic acid, the carboxylic acid moiety (-COOH) is the primary site for derivatization.
Common Derivatization Techniques:
Silylation: This is a widely used method where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS ester is significantly more volatile and provides excellent chromatographic properties. The derivatization of a similar compound, vanillic acid, to its TMS derivative has been well-documented for GC-MS analysis. nist.gov
Alkylation (Esterification): This involves converting the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester. This can be achieved using reagents like diazomethane, or by heating with an alcohol in the presence of an acid catalyst.
Hypothetical GC-MS Analysis of a TMS Derivative:
The mass spectrum of the TMS derivative would be expected to show a molecular ion peak corresponding to the derivatized molecule. Characteristic fragmentation patterns would also be observed, aiding in structural confirmation. For instance, the mass spectra of TMS derivatives of related hydroxy and methoxy benzoic acids show distinct fragmentation that allows for their identification and quantification. researchgate.netnih.gov
Table 1: Hypothetical GC-MS Data for Trimethylsilyl Derivative of 3-Methoxy-4-(pivaloyloxy)benzoic acid
| Parameter | Expected Value/Characteristic |
| Derivative | 3-Methoxy-4-(pivaloyloxy)benzoic acid trimethylsilyl ester |
| GC Column | Non-polar capillary column (e.g., DB-5ms) |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature ramp from a low initial temperature to a final temperature to ensure separation from other components. |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z corresponding to C16H24O5Si |
| Key Fragment Ions | Fragments corresponding to the loss of a methyl group (-15), the pivaloyl group, the methoxy group, and the TMS group. |
It is important to note that the specific retention time and fragmentation pattern would need to be determined experimentally using a certified reference standard of the derivatized compound.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Through complex mathematical analysis, this diffraction data is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.
While a specific crystal structure for 3-Methoxy-4-(pivaloyloxy)benzoic acid has not been found in the Cambridge Structural Database (CSD), the crystal structures of numerous related benzoic acid derivatives have been determined. nih.govrsc.orgresearchgate.netresearchgate.netnih.govnih.gov These studies provide valuable insights into the likely solid-state behavior of the target compound.
For instance, benzoic acid and its derivatives often form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate through a pair of O-H···O hydrogen bonds. It is highly probable that 3-Methoxy-4-(pivaloyloxy)benzoic acid would also exhibit this dimeric association in its crystal lattice.
Hypothetical Crystallographic Data:
Based on the analysis of related structures, a hypothetical set of crystallographic parameters for 3-Methoxy-4-(pivaloyloxy)benzoic acid can be proposed.
Table 2: Hypothetical Crystallographic Data for 3-Methoxy-4-(pivaloyloxy)benzoic Acid
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric space group |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be determined from the diffraction data. |
| Molecules per Unit Cell (Z) | Likely 2 or 4, corresponding to the formation of hydrogen-bonded dimers. |
| Key Structural Features | - Planar or near-planar benzoic acid ring.- Hydrogen-bonded dimer formation via the carboxylic acid groups.- Specific conformation of the pivaloyloxy and methoxy substituents relative to the benzene ring. |
The precise determination of these parameters and the full molecular structure would require the successful growth of a single crystal of 3-Methoxy-4-(pivaloyloxy)benzoic acid suitable for X-ray diffraction analysis. The resulting structural data would be invaluable for understanding its solid-state properties and intermolecular interactions.
Applications of 3 Methoxy 4 Pivaloyloxy Benzoic Acid As a Chemical Synthon
Versatile Building Block in Organic Synthesis
The strategic placement of the functional groups in 3-methoxy-4-(pivaloyloxy)benzoic acid allows chemists to perform selective reactions, making it a versatile component in multi-step synthetic sequences. The pivaloyl group is notably stable under various reaction conditions, yet it can be removed when desired, typically under basic or acidic conditions, to reveal the free hydroxyl group. libretexts.orgresearchgate.netwikipedia.org This stability is greater than that of other common acyl protecting groups like the acetyl group. libretexts.orgwikipedia.org
One of the primary applications of 3-methoxy-4-(pivaloyloxy)benzoic acid is to introduce the 3-methoxy-4-hydroxybenzoic acid (protocatechuic acid 3-methyl ether) moiety into a larger target molecule. The carboxylic acid group can be readily converted into other functional groups, such as esters or amides, through standard condensation reactions.
For instance, it can be reacted with an alcohol or an amine to form the corresponding ester or amide. researchgate.netyoutube.com The pivaloyloxy group typically remains intact during these transformations, ensuring that the phenolic hydroxyl group does not interfere with the reaction. Subsequent removal of the pivaloyl group then unmasks the hydroxyl functionality. This two-step approach is a common strategy in the synthesis of natural products and pharmaceutical compounds where a substituted phenolic acid core is required.
Table 1: Examples of Reactions for Introducing the Benzoic Acid Moiety
| Reaction Type | Reactants | Product Type |
| Esterification | 3-Methoxy-4-(pivaloyloxy)benzoic acid, Alcohol, Acid catalyst | Aryl ester |
| Amidation | 3-Methoxy-4-(pivaloyloxy)benzoic acid, Amine, Coupling agent | Aryl amide |
The carboxylic acid functionality of 3-methoxy-4-(pivaloyloxy)benzoic acid allows it to participate in a variety of condensation and coupling reactions, which are fundamental processes in the formation of carbon-carbon and carbon-heteroatom bonds.
While direct participation of the carboxylic acid in cross-coupling reactions can be challenging, it can be converted to a more reactive derivative. However, in some modern catalytic systems, direct C-H activation or decarboxylative coupling of benzoic acids is possible. nih.gov More commonly, the carboxylic acid can be used in transition metal-catalyzed coupling reactions, such as the Suzuki coupling, after conversion to a suitable derivative or by using specific catalytic systems that tolerate the acidic proton. organic-chemistry.orgwikipedia.orgresearchgate.net For example, palladium-catalyzed Suzuki-Miyaura coupling reactions are widely used to form biaryl structures, and suitably functionalized benzoic acids or their esters can be employed as coupling partners. researchgate.netnih.gov
Condensation reactions, such as the formation of amides, are a mainstay of its utility. The reaction with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), proceeds efficiently. researchgate.netrsc.org
Table 2: Potential Coupling and Condensation Reactions
| Reaction Name | General Transformation | Potential Role of the Synthon |
| Suzuki Coupling | Formation of a C-C bond between an organoboron compound and an organohalide | As a precursor to a coupling partner to form biaryl compounds. organic-chemistry.orgwikipedia.org |
| Peptide Coupling | Formation of an amide bond | As the carboxylic acid component in the synthesis of peptides or other amide-containing molecules. |
| Fischer Esterification | Formation of an ester from a carboxylic acid and an alcohol | As the carboxylic acid component. |
Precursor for Advanced Chemical Intermediates
3-Methoxy-4-(pivaloyloxy)benzoic acid can be readily converted into more reactive chemical intermediates, which then participate in a broader range of synthetic transformations. A key example is its conversion to the corresponding acyl chloride, 3-methoxy-4-(pivaloyloxy)benzoyl chloride.
This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. pearson.comorgsyn.orgrsc.orgcore.ac.ukorgsyn.org The resulting acyl chloride is a highly reactive electrophile that can readily react with a wide variety of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The use of the acyl chloride allows for reactions to occur under milder conditions and often with higher yields compared to the direct use of the carboxylic acid.
Table 3: Synthesis of an Advanced Intermediate
| Reactant | Reagent | Product |
| 3-Methoxy-4-(pivaloyloxy)benzoic acid | Oxalyl chloride or Thionyl chloride | 3-Methoxy-4-(pivaloyloxy)benzoyl chloride |
Considerations for Sustainable Synthesis and Process Development
In modern organic chemistry, the principles of green chemistry are increasingly important in the design of synthetic routes and the development of chemical processes. epa.govlibretexts.org When utilizing a synthon like 3-methoxy-4-(pivaloyloxy)benzoic acid, several considerations for sustainable synthesis come into play.
One of the core principles of green chemistry is to maximize atom economy, which means designing syntheses where the maximum proportion of the starting materials ends up in the final product. epa.gov The use of protecting groups, such as the pivaloyl group, inherently lowers the atom economy because the protecting group is introduced and then later removed as waste. libretexts.orgrsc.org Therefore, a key consideration in process development is to design synthetic routes that minimize the number of protection and deprotection steps. rsc.orgorganic-chemistry.org
Another aspect is the choice of reagents and solvents. For the conversion of the carboxylic acid to an acyl chloride, for example, the use of catalysts instead of stoichiometric reagents is preferred. epa.gov In coupling and condensation reactions, the development of catalytic methods that can directly use the carboxylic acid without prior activation would be a significant step towards a more sustainable process. numberanalytics.com Furthermore, the use of greener, less hazardous solvents and the development of processes that allow for their recycling are crucial for environmentally friendly chemical manufacturing. epa.gov
The development of enzymatic or biocatalytic methods for the introduction and removal of protecting groups also represents a promising avenue for more sustainable synthesis. fiveable.me These methods often offer high selectivity under mild conditions, reducing the need for harsh chemicals and minimizing waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
